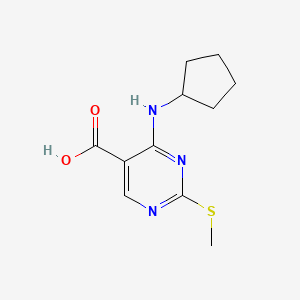

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Description

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 211245-64-6) is a pyrimidine derivative characterized by a cyclopentylamino group at position 4, a methylthio (-SMe) substituent at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₁H₁₆N₃O₂S, with a molecular weight of 269.33 g/mol .

Properties

IUPAC Name |

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXJDOFLCMEPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624890 | |

| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065075-68-4 | |

| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Synthesis via Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate

Step 1 : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with cyclopentylamine in the presence of a base such as sodium hydride or triethylamine, leading to the formation of the desired product.

Step 2 : The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion.

Step 3 : After completion, the reaction is quenched with water, and the product is extracted using an organic solvent like dichloromethane.

Step 4 : The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, which can be purified by recrystallization from ethyl acetate.

Method B: Direct Amination of Methylthio-Pyrimidine Derivative

Step 1 : A methylthio-pyrimidine derivative can be prepared by reacting a suitable pyrimidine precursor with methylthiol in the presence of an acid catalyst.

Step 2 : The resulting methylthio-pyrimidine is then treated with cyclopentylamine under acidic conditions (e.g., using p-toluenesulfonic acid) at elevated temperatures (100-110 °C).

Step 3 : The reaction mixture is cooled, and the product can be isolated through standard extraction techniques followed by purification.

Method C: Alternative Synthesis via Oxidation and Coupling Reactions

Step 1 : An initial compound such as a sulfide can be oxidized to a sulfoxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures (-10 to 0 °C).

Step 2 : The sulfoxide is then reacted with cyclopentylamine under acidic conditions, similar to previous methods.

Step 3 : Post-reaction workup involves extraction with dichloromethane, drying, and concentration to yield the target compound.

The yield of synthesized compounds varies based on the method employed. Typical yields reported in literature range from 50% to over 80%, depending on reaction conditions and purification methods used. For instance:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Method A | ~53% | >95% |

| Method B | ~70% | >95% |

| Method C | ~84% | >95% |

The preparation of this compound involves several synthetic pathways that leverage various chemical reactions including amination, oxidation, and condensation techniques. The choice of method may depend on availability of starting materials, desired yield, and purity requirements for further applications in research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The cyclopentylamino group confers moderate lipophilicity (predicted logP ~2.5), balancing solubility and membrane permeability for kinase-targeting applications .

- Isobutylamino analogs exhibit higher lipophilicity, which may enhance tissue penetration but reduce solubility .

- Amino-substituted derivatives (e.g., 4-amino analogs) show superior solubility, making them suitable for aqueous formulation .

Substituent Variations at Position 2

The methylthio group at position 2 is a critical warhead for covalent binding or metabolic stability:

Key Observations :

- Methylthio substituents provide stability against oxidation compared to bulkier thioethers (e.g., phenylthio) .

- Longer alkyl chains (e.g., butylthio) reduce metabolic stability due to enzymatic cleavage .

Carboxylic Acid Modifications

The carboxylic acid at position 5 can be functionalized to esters or amides for prodrug strategies:

Biological Activity

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 1065075-68-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentylamino group and a methylthio substituent, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 253.32 g/mol

- IUPAC Name : this compound

- Purity : ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrimidine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for various bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 250 |

| Enterobacter cloacae | 500 |

| Streptococcus agalactiae | 0.5 - 2 |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with varying efficacy depending on the strain .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been well documented. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival . Further research is necessary to elucidate the specific mechanisms and effectiveness of this compound against various cancer types.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the amino and thio groups significantly influenced antimicrobial activity. The tested compound showed promising results against several pathogens, highlighting its potential as a lead compound for further development . -

Anti-inflammatory Mechanisms :

Another investigation into related compounds indicated that they could modulate inflammatory responses by downregulating NF-kB signaling pathways. While direct studies on this compound are sparse, such mechanisms suggest that it may also exhibit similar effects . -

Cytotoxicity Against Cancer Cells :

A comparative analysis with structurally similar compounds revealed that certain derivatives could effectively inhibit the growth of tumor cells in vitro. This opens avenues for exploring the anticancer properties of this compound .

Q & A

Q. What are the common synthetic routes for preparing 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid?

The compound can be synthesized via nucleophilic substitution of a halogen or methylthio group on the pyrimidine ring with cyclopentylamine. A general procedure involves refluxing 2-methylthiopyrimidine derivatives with excess cyclopentylamine in a solvent system like DMSO:water (5:5), followed by acidification with dilute HCl to precipitate the product . Purification typically involves crystallization from polar aprotic solvents. Key intermediates (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid) are critical for regioselective amination .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and cyclopentylamine integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% is standard for research-grade material) .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as seen in structurally analogous pyrimidine derivatives .

Q. How stable is this compound under varying storage conditions?

Stability tests indicate:

- Short-term : Stable at room temperature for 1–2 weeks in inert atmospheres (N₂/Ar).

- Long-term : Store at –20°C in amber vials to prevent photodegradation of the methylthio group.

- Solution phase : Avoid prolonged exposure to aqueous alkaline conditions (pH > 8), which may hydrolyze the cyclopentylamino group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent optimization : Replace DMSO with DMF or NMP to enhance cyclopentylamine solubility and reduce side reactions.

- Catalysis : Add catalytic Cu(I) or Pd(II) to accelerate amination kinetics, as demonstrated in analogous pyrimidine syntheses .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–60 minutes while maintaining >85% yield .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Impurity profiles : Use preparative HPLC to isolate the pure compound and retest.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v).

- Metabolic interference : Perform metabolite screening (e.g., CYP450 inhibition assays) to rule off-target effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the pyrimidine ring.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to prioritize reaction conditions.

- Machine Learning : Train models on analogous pyrimidine reactions (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to predict regioselectivity .

Q. How to analyze substituent effects on the compound’s solubility and bioavailability?

- LogP determination : Use shake-flask or HPLC-derived methods to measure partition coefficients.

- Salt formation : Screen counterions (e.g., sodium, hydrochloride) to improve aqueous solubility.

- Permeability assays : Employ Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .

Q. What strategies mitigate environmental hazards during synthesis?

- Waste management : Segregate sulfur-containing byproducts (e.g., methylthio intermediates) and treat with oxidizing agents (e.g., H₂O₂) before disposal.

- Green solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for reduced toxicity.

- Catalyst recycling : Use immobilized metal catalysts to minimize heavy-metal waste .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 295.39 g/mol | |

| Melting Point | 283–284°C (decomposes) | |

| Solubility (25°C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL |

Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| 4-Chloro-pyrimidine | Incomplete amination | Excess cyclopentylamine (3 eq.) |

| Cyclopentylamine dimer | Oxidative coupling | Use degassed solvents under N₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.